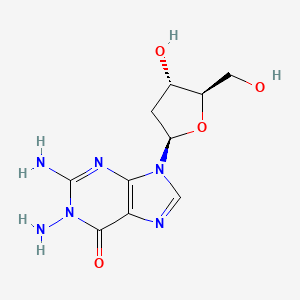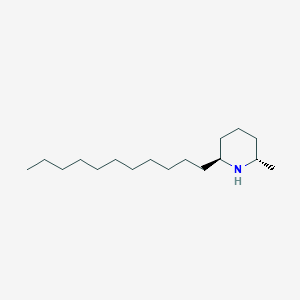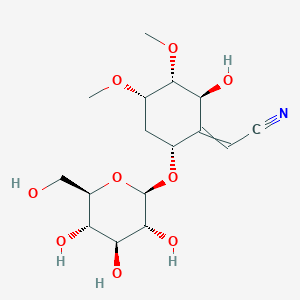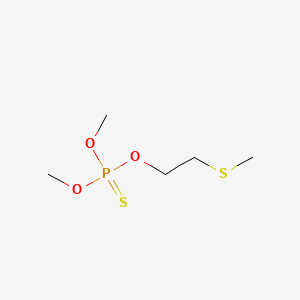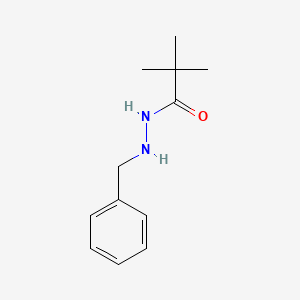
Pivhydrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It has been used as a reagent in organic synthesis to study the effects of hydrazine derivatives.
Biology: Pivhydrazine has been investigated for its effects on monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation.
Medicine: Although discontinued, it was initially used as an antidepressant due to its MAOI activity.
Industry: Limited industrial applications due to its discontinued status
Mécanisme D'action
Target of Action
Pivhydrazine, also known as pivazide, is a member of the hydrazine family . Its primary targets are monoamine oxidases (MAOs) . These enzymes are involved in the breakdown of monoamines, which are neurotransmitters such as serotonin and dopamine. By inhibiting MAOs, this compound increases the availability of these neurotransmitters, which can help alleviate symptoms of depression .
Mode of Action
This compound exhibits irreversible and non-selective inhibitory activity against monoamine oxidases . This means that once this compound binds to these enzymes, the binding is permanent, and the enzyme can no longer function.
Biochemical Pathways
monoamine neurotransmitter pathways . By inhibiting the breakdown of monoamines, this compound could potentially alter the signaling pathways of these neurotransmitters, leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of monoamine neurotransmitters due to the inhibition of MAOs . This can lead to improved mood and reduced depressive symptoms in patients, which is why this compound was used as an antidepressant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the patient’s overall health, diet, presence of other medications, and genetic factors.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pivhydrazine plays a significant role in biochemical reactions by inhibiting monoamine oxidases. This inhibition leads to an increase in the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. This compound interacts with monoamine oxidases by forming a covalent bond with the enzyme, rendering it inactive. This interaction is irreversible, meaning that the enzyme cannot be reactivated once it has been inhibited by this compound .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the nervous system. By inhibiting monoamine oxidases, this compound increases the levels of neurotransmitters, which can enhance synaptic transmission and improve mood. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the increased levels of neurotransmitters can activate signaling pathways that promote neuronal growth and plasticity, leading to improved cognitive function .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of monoamine oxidases. This compound binds to the active site of the enzyme, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This binding prevents the enzyme from catalyzing the oxidation of neurotransmitters, leading to an accumulation of these molecules in the synaptic cleft. The increased levels of neurotransmitters can then bind to their respective receptors, enhancing synaptic transmission and improving mood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the effects of this compound on cellular function can persist for several weeks, even after the compound has been metabolized and eliminated from the body. This prolonged effect is due to the irreversible inhibition of monoamine oxidases, which requires the synthesis of new enzymes to restore normal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels without causing significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, such as liver damage and neurotoxicity. These toxic effects are likely due to the accumulation of reactive metabolites and the disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of neurotransmitters. It interacts with monoamine oxidases, preventing the breakdown of neurotransmitters and leading to their accumulation in the brain. This increase in neurotransmitter levels can enhance synaptic transmission and improve mood. This compound is metabolized in the liver by various enzymes, including cytochrome P450 enzymes, which can produce reactive metabolites that contribute to its toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound can also bind to various transporters and binding proteins, which can influence its localization and accumulation within cells. For example, this compound can bind to monoamine transporters, which can facilitate its uptake into neurons and enhance its effects on neurotransmitter levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidases are located. This compound can also be found in other cellular compartments, such as the cytoplasm and the nucleus, where it can interact with various biomolecules and influence cellular function. The targeting of this compound to specific compartments is likely mediated by post-translational modifications and targeting signals that direct the compound to its site of action .
Méthodes De Préparation
La synthèse de la pivhydrazine implique la réaction de la benzylhydrazine avec l'acide pivalique. La réaction se produit généralement en milieu acide pour faciliter la formation de la liaison hydrazide.
Analyse Des Réactions Chimiques
La pivhydrazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des dérivés d'hydrazine réduits.
Substitution : La this compound peut subir des réactions de substitution où le groupe benzyle peut être remplacé par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Chimie : Elle a été utilisée comme réactif en synthèse organique pour étudier les effets des dérivés d'hydrazine.
Biologie : La this compound a été étudiée pour ses effets sur les enzymes monoamine oxydase, qui jouent un rôle crucial dans la régulation des neurotransmetteurs.
Médecine : Bien qu'elle ait été abandonnée, elle était initialement utilisée comme antidépresseur en raison de son activité MAOI.
Industrie : Applications industrielles limitées en raison de son statut abandonné
Mécanisme d'action
La this compound exerce ses effets en inhibant de manière irréversible les enzymes monoamine oxydase. Ces enzymes sont responsables de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la dopamine et la norépinéphrine. En inhibant ces enzymes, la this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui était censé contribuer à ses effets antidépresseurs .
Comparaison Avec Des Composés Similaires
La pivhydrazine est similaire à d'autres dérivés d'hydrazine tels que :
Phénelzine : Un autre IMAO utilisé comme antidépresseur.
Isocarboxazide : Un dérivé d'hydrazine ayant une activité MAOI.
Hydrazine : Le composé parent de la famille des hydrazines, utilisé dans diverses applications industrielles.
L'unicité de la this compound réside dans sa structure spécifique, qui comprend un groupe benzyle et un groupe pivaloyle, la distinguant des autres dérivés d'hydrazine .
Propriétés
IUPAC Name |
N'-benzyl-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDFDMCZLOXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2971-75-7 (hydrochloride) | |
| Record name | Pivhydrazine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50184667 | |
| Record name | Pivhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-19-4 | |
| Record name | Pivalylbenzhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivhydrazine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivhydrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-benzylpivalohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


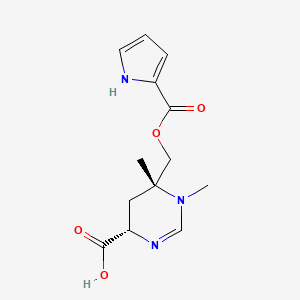
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)

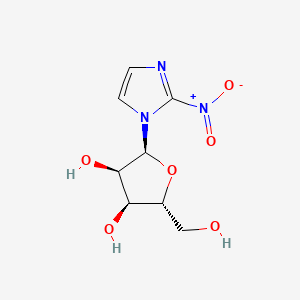
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
